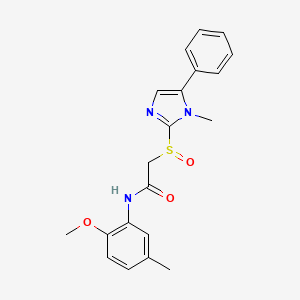

N-(2-methoxy-5-methylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)sulfinyl)acetamide

Description

N-(2-Methoxy-5-methylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)sulfinyl)acetamide is a synthetic small molecule characterized by a sulfinyl (S=O) group bridging an imidazole core and an acetamide side chain. The imidazole ring is substituted with a methyl group at position 1 and a phenyl group at position 5, while the acetamide moiety is linked to a 2-methoxy-5-methylphenyl group.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfinylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-14-9-10-18(26-3)16(11-14)22-19(24)13-27(25)20-21-12-17(23(20)2)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQTVWLEQWQVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CS(=O)C2=NC=C(N2C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)sulfinyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a unique structure characterized by the presence of a methoxy-methylphenyl group, an imidazole ring, and a sulfinyl-acetamide linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure

The molecular formula of N-(2-methoxy-5-methylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)sulfinyl)acetamide is C20H21N3O3S. The structural complexity of this compound allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

| Property | Description |

|---|---|

| IUPAC Name | N-(2-methoxy-5-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfinylacetamide |

| Molecular Formula | C20H21N3O3S |

| CAS Number | 921816-53-7 |

The biological activity of N-(2-methoxy-5-methylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)sulfinyl)acetamide is hypothesized to involve interactions with specific enzymes or receptors. The imidazole ring in the structure is known for its ability to chelate metal ions and inhibit certain enzymes, which may play a role in its therapeutic effects.

Anticancer Activity

Research has indicated that compounds containing imidazole derivatives can exhibit significant anticancer properties. For instance, studies on similar imidazole-containing compounds have shown cytotoxic effects against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells. These studies typically employ assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate cell viability and cytotoxicity .

Case Study: Synthesis and Evaluation

A study synthesized a series of imidazole derivatives and evaluated their anticancer activity. The results showed that several compounds exhibited substantial cytotoxicity against HT-29 cells, indicating that structural modifications similar to those in N-(2-methoxy-5-methylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)sulfinyl)acetamide could lead to enhanced biological activity.

Pharmacological Potential

The pharmacological potential of N-(2-methoxy-5-methylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)sulfinyl)acetamide extends beyond anticancer properties. Its unique structure may allow for interactions with various biological targets, including:

- Enzymes : Inhibition or modulation of enzyme activity through binding interactions.

- Receptors : Potential agonistic or antagonistic effects on specific receptors involved in disease pathways.

- Metal Ion Interaction : The imidazole moiety may facilitate interactions with metal ions, influencing enzyme function and cellular signaling pathways.

Comparison with Similar Compounds

Sulfur Linkage Differences

- Sulfinyl vs. Sulfanyl Groups: The sulfinyl group in the target compound contrasts with sulfanyl (S–) groups in analogs like N-(3-acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (F342-0048, ). However, sulfanyl-containing compounds may exhibit greater metabolic stability due to reduced oxidation susceptibility .

Imidazole Substituents

Phenyl vs. Nitro Groups :

The target compound’s 5-phenyl substituent differs from 5-nitro groups in N-[1-(2-chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] acetamide (). Nitro groups are electron-withdrawing, enhancing reactivity in antimicrobial agents (e.g., against Clostridioides difficile), whereas phenyl groups may favor hydrophobic interactions in enzyme-binding pockets .- Benzimidazole vs. Such modifications are common in proton pump inhibitors (e.g., omeprazole analogs) .

Acetamide Side Chains

- Aromatic vs. Heterocyclic Substituents: The target’s 2-methoxy-5-methylphenyl group differs from heterocyclic substituents in N-(3-cyano-7-(1-methylpiperidin-4-yl-oxy)-4-(pyridin-2-yl-amino)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide ().

Antimicrobial Activity

Nitroimidazole Derivatives :

Compounds like those in and (N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide) exhibit potent activity against anaerobic pathogens (e.g., C. difficile) due to nitro group reduction generating cytotoxic radicals. The target compound lacks a nitro group but may leverage its phenyl and sulfinyl groups for alternative mechanisms .Sulfonyl and Sulfinyl Derivatives :

Benzimidazole sulfonyl/sulfinyl compounds (–5) are associated with antiulcer activity (e.g., proton pump inhibition). The target’s sulfinyl group may similarly interfere with cysteine residues in H+/K+-ATPase enzymes .

Pharmacokinetic Properties

- Lipophilicity and Solubility :

The target’s methoxy and methyl groups (logP ~3.5 estimated) may confer moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, pyridyl-containing analogs () with higher polarity (logP ~2.0) may exhibit improved solubility but reduced tissue penetration .

Data Tables

Table 1. Structural and Functional Comparison of Selected Compounds

Table 2. Pharmacokinetic Parameters (Estimated)

| Compound | logP | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | 3.5 | 424.5 | 1 | 6 |

| F342-0048 () | 2.8 | 373.5 | 1 | 5 |

| Compound | 2.2 | 462.9 | 2 | 8 |

| Compound (3ae) | 2.0 | 602.6 | 3 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.